molecular formula C12H12ClN3OS B7586872 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide

Cat. No. B7586872
M. Wt: 281.76 g/mol
InChI Key: UYVWGLNNPMTKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of cancer cells.

Mechanism of Action

BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of cancer cells. 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the suppression of cancer cell growth and proliferation, as well as the induction of apoptosis.
Biochemical and Physiological Effects:
4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with other cancer therapies. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to enhance the efficacy of other cancer therapies. However, there are also some limitations to using 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide in lab experiments, including the need for careful dosing and monitoring to avoid toxicity, and the potential for drug resistance to develop over time.

Future Directions

There are several potential future directions for the development of 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide and other BTK inhibitors. These include the development of combination therapies with other cancer drugs, the identification of biomarkers to predict response to treatment, and the exploration of new indications for BTK inhibitors beyond cancer. Additionally, there is ongoing research into the development of next-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Synthesis Methods

The synthesis of 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide involves several steps, starting from the reaction of 4-chloro-3-nitrobenzoic acid with N-methyl glycine. The resulting compound is then reacted with thioamide to form the thiazole moiety. The final step involves the reaction of the thiazole compound with 4-chloro-N-(3-hydroxypropyl)benzamide to form 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide.

Scientific Research Applications

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro and in vivo studies have shown that 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide inhibits BTK activity, leading to the suppression of cancer cell growth and proliferation. 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-14-12(17)8-2-3-10(13)11(4-8)15-5-9-6-18-7-16-9/h2-4,6-7,15H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVWGLNNPMTKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)NCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide

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